Pentasodium-DTPA

Übersicht

Beschreibung

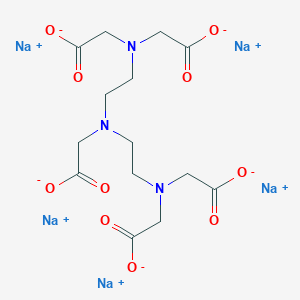

Pentasodium diethylenetriaminepentaacetate is a useful research compound. Its molecular formula is C14H23N3NaO10 and its molecular weight is 416.34 g/mol. The purity is usually 95%.

The exact mass of the compound Pentasodium diethylenetriaminepentaacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Chelating. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Pentasodium diethylenetriaminepentaacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentasodium diethylenetriaminepentaacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Behandlung von Anosmie nach COVID-19

Pentasodium-DTPA wurde in einer klinischen Studie zur Behandlung von Anosmie (Geruchsverlust) bei Patienten nach COVID-19 eingesetzt . Die Studie ergab, dass die Reduktion der freien intranasalen Kalziumkationen mithilfe topischer Chelatoren wie this compound zur Wiederherstellung der Riechfunktion bei Patienten mit Anosmie nach COVID-19 führen könnte .

Chelatbildner für Metallionen

This compound wird hauptsächlich als Chelatbildner für die Komplexierung und Sequestrierung von Metallionen eingesetzt . Als Chelatbildner umschließt DTPA ein Metallion, indem es bis zu acht Bindungen bildet .

Behandlung von radioaktiven Stoffen

This compound wurde für die Behandlung von radioaktiven Stoffen wie Plutonium, Americium und anderen Actiniden in Betracht gezogen . Theoretisch sind diese Komplexe eher dazu geeignet, im Urin ausgeschieden zu werden .

Verwendung in Gegenwart von Oxidationsmitteln

This compound sollte in Betracht gezogen werden, wenn das Chelat in Gegenwart von Oxidationsmitteln wie Peroxid verwendet werden soll .

Bildung stabiler oder löslicher Metallchelate

Wenn Metallchelate mit größerer Stabilität oder Löslichkeit angestrebt werden, sollte this compound in Betracht gezogen werden .

Wirkmechanismus

Pentasodium DTPA, also known as Pentasodium diethylenetriaminepentaacetate or PENTASODIUM PENTETATE, is a synthetic polyamino carboxylic acid . Here is an overview of its mechanism of action:

Target of Action

Pentasodium DTPA’s primary targets are metal ions , specifically transuranic radionuclides such as plutonium, americium, and curium . It has eight coordinate bond-forming sites that can sequester these metal ions and form highly stable DTPA-metal ion complexes .

Mode of Action

The calcium and zinc trisodium salts of DTPA achieve their therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides . This exchange forms higher affinity complexes, which then promote the elimination of these radionuclides by glomerular filtration into the urine .

Biochemical Pathways

The biochemical pathways affected by Pentasodium DTPA primarily involve the chelation and elimination of metal ions . By forming stable complexes with these ions, DTPA prevents them from participating in harmful biochemical reactions within the body .

Pharmacokinetics

Pentasodium DTPA is eliminated from the body through the kidneys . Its pharmacokinetic properties allow it to increase the rates of elimination of internally deposited radionuclides . This is particularly useful in medical imaging and the treatment of internal contamination .

Result of Action

The result of Pentasodium DTPA’s action is the increased elimination of harmful radionuclides from the body . This reduces the committed effective dose of ionizing radiation delivered to tissues, thereby mitigating the acute and long-term health consequences of internal contamination .

Action Environment

The action of Pentasodium DTPA can be influenced by environmental factors. For instance, it is used in the presence of oxidizers such as peroxide when metal chelates of greater stability or solubility are sought . Additionally, it is typically administered as the calcium or zinc salt (Ca or Zn-DTPA), as these ions are readily displaced by more highly charged cations .

Biochemische Analyse

Biochemical Properties

Pentasodium DTPA has a high affinity for metal cations . As a chelating agent, it wraps around a metal ion by forming up to eight bonds . Its complexes can also have an extra water molecule that coordinates the metal ion .

Cellular Effects

Pentasodium DTPA is used in medical imaging and for the decorporation of internally deposited radionuclides . It is FDA approved for the treatment of individuals with known or suspected internal contamination with plutonium, americium, or curium to increase the rates of elimination .

Molecular Mechanism

The calcium and zinc trisodium salts of Pentasodium DTPA achieve their therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides to form higher affinity complexes and then promote their elimination by glomerular filtration into the urine .

Temporal Effects in Laboratory Settings

In a 4-week dermal toxicity study, daily topical application of 0.05% Pentasodium DTPA to shaved and abraded rabbit skin produced moderate erythema after the first week and throughout the study, but no systemic toxicity .

Dosage Effects in Animal Models

The no observed adverse effect level (NOAEL) for rats given 40% Pentasodium DTPA by oral gavage was reported to be 83 mg/kg day−1 . The no observed effect level (NOEL) for maternal toxicity in pregnant rats was 400 mg/kg body weight and for fetal toxicity was 100 mg/kg body weight .

Eigenschaften

CAS-Nummer |

140-01-2 |

|---|---|

Molekularformel |

C14H23N3NaO10 |

Molekulargewicht |

416.34 g/mol |

IUPAC-Name |

pentasodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |

InChI |

InChI=1S/C14H23N3O10.Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27); |

InChI-Schlüssel |

HVLGAHRQYRRROV-UHFFFAOYSA-N |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Kanonische SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Na] |

Key on ui other cas no. |

140-01-2 |

Physikalische Beschreibung |

DryPowder; Liquid |

Piktogramme |

Irritant; Health Hazard |

Verwandte CAS-Nummern |

13078-36-9 7578-43-0 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of Pentasodium Pentetate in cosmetic formulations?

A1: Pentasodium Pentetate acts as a chelating agent in cosmetics. [] It achieves this by removing calcium and magnesium ions, which can negatively affect product performance. For instance, these ions can hinder foaming and cleansing, and also cause cloudiness in otherwise clear cosmetic solutions. []

Q2: Are there safety concerns regarding the use of Pentasodium Pentetate in cosmetics?

A2: Several studies suggest that Pentasodium Pentetate is safe for cosmetic use at current concentrations. Acute oral and dermal toxicity studies in rats revealed high LD50 values, indicating low toxicity. [] Additionally, clinical tests showed it to be non-irritating to moderately irritating and a non-sensitizer. [] Importantly, its poor skin penetration further minimizes potential systemic exposure. []

Q3: Has the safety of Pentasodium Pentetate been compared to other chelating agents used in cosmetics?

A3: Yes, the safety profile of Pentasodium Pentetate appears comparable to other approved chelating agents. Similar to EDTA and its salts, Pentasodium Pentetate has been deemed safe for cosmetic use. [] Other chelating agents, including Meta-, Tri-, and Hexam-etaphosphate salts, and Metasilicate salts (when formulated to avoid irritation), have also been found safe for such applications. []

Q4: Is there a specific application where Pentasodium Pentetate proves particularly effective?

A4: Pentasodium Pentetate finds significant use in hair dyes and colors, with concentrations ranging from 0.1% to 1.0%. [] This suggests its effectiveness in chelating metal ions that may interfere with the dyeing process or color stability in these products.

Q5: Beyond cosmetics, are there other known applications for Pentasodium Pentetate?

A5: Yes, research highlights its utility in separating americium and curium from lanthanide elements. [] In the "Talspeak" process, Pentasodium diethylenetriaminepentaacetate (Na5DTPA) selectively complexes with trivalent actinides. This allows for the efficient extraction of lanthanides using an organophosphate, effectively separating these elements. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

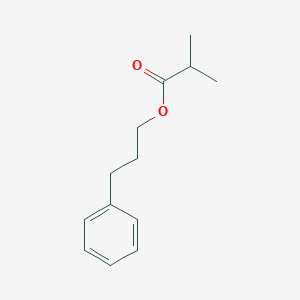

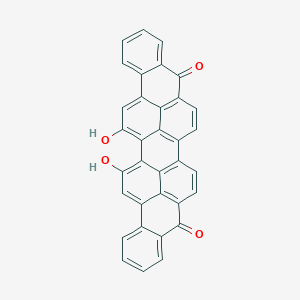

![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B89474.png)